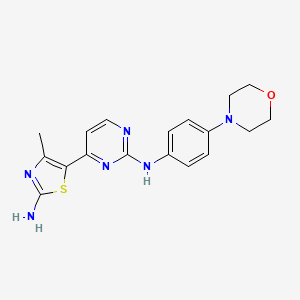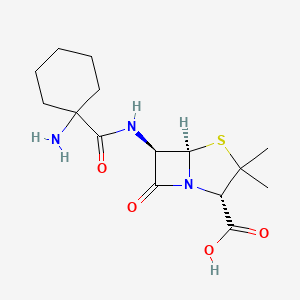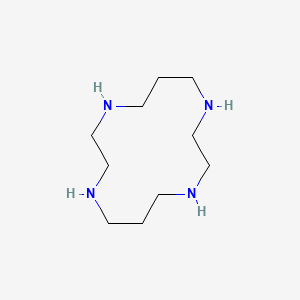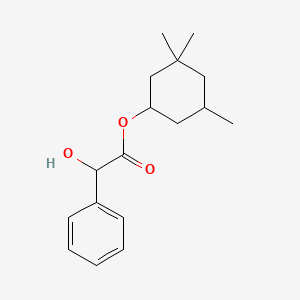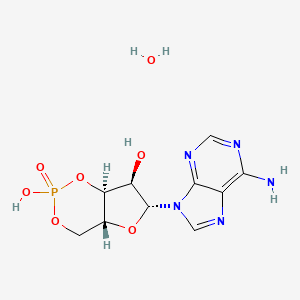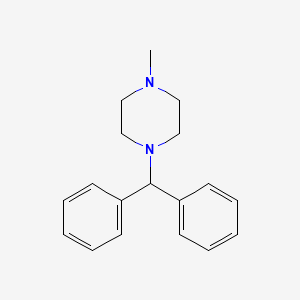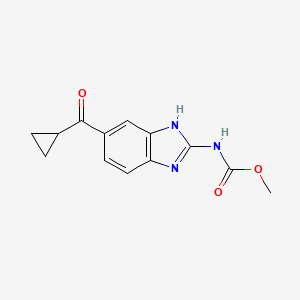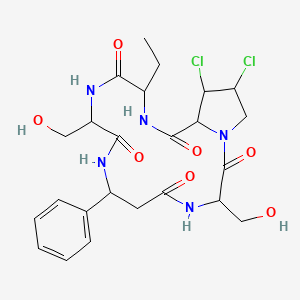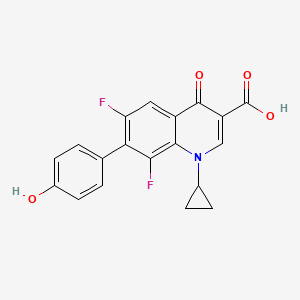
1-Cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid
Vue d'ensemble
Description
This compound, also known as 1-Cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, has a molecular formula of C19H13F2NO4 . It has an average mass of 357.308 Da and a mono-isotopic mass of 357.081268 Da .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a cyclopropyl group, two fluorine atoms, a 4-hydroxyphenyl group, and a 4-oxo-1,4-dihydro-3-quinolinecarboxylic acid moiety .Applications De Recherche Scientifique
Antibacterial Activity and Solubility
- Quinolone Prodrugs Synthesis and Activity : This compound has been investigated for its antibacterial activity. In a study, various quinolone prodrugs were synthesized, including 1-cyclopropyl-6,8-difluoro-3-quinolinecarboxylic acids, which showed promising in vivo antibacterial efficacy, particularly against Pseudomonas. These compounds exhibited enhanced solubility compared to their parent quinolones, with some showing a 3-70 times improvement (Sánchez et al., 1992).
Topoisomerase II Inhibition and Cytotoxic Potential
- Inhibition of Mammalian Topoisomerase II : Research highlighted the significant activity of this compound against topoisomerase II, a critical enzyme in DNA replication. It exhibited potency substantially higher than ciprofloxacin, a well-known antimicrobial quinolone. This activity was enhanced by the presence of a cyclopropyl group and a fluorine atom at specific positions in its structure. The study also linked the cytotoxicity of such quinolones in mammalian cells to their ability to stimulate DNA cleavage by topoisomerase II (Elsea et al., 1993).
Safety and Hazards
Propriétés
IUPAC Name |
1-cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2NO4/c20-14-7-12-17(16(21)15(14)9-1-5-11(23)6-2-9)22(10-3-4-10)8-13(18(12)24)19(25)26/h1-2,5-8,10,23H,3-4H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQTYKAFNUVODK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)C4=CC=C(C=C4)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159795 | |
| Record name | CP 115953 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(4-hydroxyphenyl)-4-oxo-3-quinolinecarboxylic acid | |
CAS RN |
136440-70-5 | |
| Record name | CP 115953 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136440705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP 115953 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



